
tert-Butyldimethylsilyl (S)-(+)-glycidyl ether
Overview
Description
tert-Butyldimethylsilyl (S)-(+)-glycidyl ether (TBSGE) is a chiral epoxide with the molecular formula C₉H₂₀O₂Si and a molecular weight of 188.34 g/mol (CAS: 123237-62-7) . Its structure features a tert-butyldimethylsilyl (TBS) group attached to the glycidyl ether backbone, providing steric protection and stability to the reactive oxirane ring. The (S)-(+)-enantiomer is particularly valued in asymmetric synthesis and polymer chemistry for its stereochemical precision.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyldimethylsilyl (S)-(+)-glycidyl ether can be synthesized from glycidol through a silylation reaction. The process involves the reaction of glycidol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is typically carried out in an organic solvent like dimethylformamide or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyldimethylsilyl (S)-(+)-glycidyl ether undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The silyl ether group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acidic conditions (e.g., acetic acid) or basic conditions (e.g., sodium hydroxide) can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ethers, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyldimethylsilyl (S)-(+)-glycidyl ether is used in a wide range of scientific research applications:
Chemistry: It serves as a protecting group for alcohols in multi-step organic syntheses, allowing for selective reactions to occur without interference from hydroxyl groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates and the modification of biomolecules for therapeutic purposes.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of tert-butyldimethylsilyl (S)-(+)-glycidyl ether involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. This bond is resistant to a wide range of reaction conditions, allowing for selective deprotection when desired. The molecular targets include hydroxyl groups on alcohols, phenols, and other nucleophilic species. The pathways involved include nucleophilic substitution and elimination reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
TBSGE belongs to the glycidyl ether family, which shares the oxirane (epoxide) functional group. Below is a detailed comparison with similar compounds:
Silyl-Protected Glycidyl Ethers
Key Insight : The TBS group in TBSGE balances steric protection with synthetic versatility, enabling controlled polymerization and stereochemical fidelity, whereas bulkier silyl groups (e.g., diphenyl) may hinder reactivity .
Non-Silylated Glycidyl Ethers
Key Insight: Unlike TBSGE, non-silylated glycidyl ethers lack steric protection, leading to faster degradation or side reactions. For example, phenyl glycidyl ether (PGE) exhibits carcinogenicity risks, whereas TBSGE’s safety profile remains understudied .
Enantiomeric Comparison
TBSGE’s (S)-(+)-enantiomer is compared to its (R)-(-)-counterpart (CAS: 124150-87-4):
Key Insight : Both enantiomers enable access to stereochemically distinct products, but the (S)-(+)-form is more widely utilized in polymer chemistry due to commercial availability .
Reactivity and Stability in Polymerization
TBSGE’s polymerization behavior contrasts with other glycidyl ethers:
- Organocatalyzed ROP: TBSGE polymerizes via a two-component organocatalyst to yield narrowly distributed polyethers, avoiding metal contamination. This contrasts with PGE, which requires transition-metal catalysts for stereoregular polymerization .
- Stability : The TBS group resists nucleophilic attack during ROP, unlike tBuGE or EEGE, which require post-polymerization deprotection .
Biological Activity
tert-Butyldimethylsilyl (S)-(+)-glycidyl ether (TBDMS-glycidyl ether) is a chemical compound widely utilized in organic synthesis, particularly as a protecting group for hydroxyl functionalities. Its unique structure imparts specific reactivity and biological activity, making it a subject of interest in medicinal chemistry and polymer science. This article delves into the biological activity of TBDMS-glycidyl ether, highlighting its applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₂₀O₂Si
- Molecular Weight : 188.34 g/mol
- CAS Number : 123237-62-7
- Boiling Point : 30 °C
- Flash Point : 73 °C
The TBDMS group in TBDMS-glycidyl ether acts as a protective entity for hydroxyl groups, enabling selective reactions without interference from the hydroxyl's inherent reactivity. This property is particularly advantageous in multi-step synthetic pathways where the preservation of certain functional groups is crucial.
Biological Activity Overview
Research indicates that TBDMS-glycidyl ether exhibits various biological activities, primarily through its role as a reactive intermediate in organic synthesis. Its ability to form stable intermediates makes it valuable in the development of pharmaceutical compounds.
Key Biological Activities:
- Antitubercular Activity : Preliminary studies suggest that derivatives of TBDMS-glycidyl ether may exhibit antitubercular properties, akin to other glycidyl ethers that have shown efficacy against Mycobacterium tuberculosis .
- Silylation Reactions : The compound facilitates silylation reactions, enhancing the stability and reactivity of alcohols and phenols during synthetic processes.
- Polymer Chemistry Applications : It plays a significant role in modifying molecular structures in polymer chemistry, contributing to the development of novel materials with enhanced properties.
Case Study 1: Antitubercular Activity
A study investigated the synthesis of various glycidyl silyl ethers, including TBDMS-glycidyl ether, and their biological evaluation against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antitubercular activity, suggesting potential therapeutic applications .
Case Study 2: Silylation Efficiency
Research focused on the efficiency of TBDMS-glycidyl ether as a silylating agent demonstrated its effectiveness in protecting hydroxyl groups under mild conditions. The study highlighted the compound's ability to enhance selectivity during multi-step reactions, thereby improving overall yields.
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for achieving high enantiomeric purity in tert-Butyldimethylsilyl (S)-(+)-glycidyl ether?
- Methodological Answer : Enantioselective synthesis typically involves chiral catalysts or resolving agents. For example, anionic ring-opening polymerization initiated by anhydrous KOH in tetrahydrofuran (THF) at room temperature can yield polyether-diols with controlled stereochemistry . tert-Butyldimethylsilyl (TBDMS) groups are introduced via silylation of hydroxyl intermediates using tert-butyldimethylsilyl chloride under inert conditions. Purification via column chromatography or fractional distillation ensures high enantiomeric excess (>99%) .
Q. How does the stability of the TBDMS group impact storage and handling of this glycidyl ether?
- Methodological Answer : TBDMS ethers are hydrolytically stable at neutral pH but degrade under acidic (pH < 1) or strongly basic (pH > 12) conditions. Storage recommendations include:
- Temperature : -20°C in airtight containers under nitrogen .
- Light Sensitivity : Protect from UV exposure to prevent radical-induced decomposition .
- Compatibility : Avoid oxidizers (e.g., peroxides) and electrophilic reagents to prevent unintended reactions .
Q. What safety protocols are critical for laboratory handling of this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood due to volatility .
- Carcinogenicity : Classified as a Group 2B carcinogen (possibly carcinogenic to humans) based on rodent studies. Implement ALARA (As Low As Reasonably Achievable) exposure principles .
- Waste Disposal : Neutralize with dilute sodium bicarbonate before incineration .
Advanced Research Questions
Q. How can this compound be copolymerized with CO₂ to synthesize functional polycarbonates, and what challenges arise in molecular weight control?
- Methodological Answer : Cobalt or zinc catalysts enable copolymerization with CO₂ to form poly(1,2-glycerol carbonate)s. Key challenges include:
- Chain Transfer : Trace water induces bimodal molecular weight distributions. Use rigorously dried monomers and solvents .
- Catalyst Sensitivity : Optimize Co(III)salen catalyst ratios (0.1–1.0 mol%) to balance activity and side reactions .
- Characterization : SEC and ¹³C NMR confirm branching and end-group fidelity .
Q. What experimental approaches resolve contradictions in mutagenicity data for glycidyl ether derivatives?
- Methodological Answer : Discrepancies between bacterial (e.g., S. typhimurium TA100) and mammalian systems (e.g., Syrian hamster embryo cells) arise due to metabolic activation differences. Mitigation strategies include:
- In Vitro/In Vivo Correlation : Use liver S9 fractions for Ames tests to simulate mammalian metabolism .
- Dose-Response Analysis : Apply benchmark dosing (BMD) to identify threshold effects below 50 µg/mL .
Q. How does the incorporation of this compound into epoxy networks enhance material properties for aerospace applications?
- Methodological Answer : Cationic ring-opening polymerization with Lewis acids (e.g., BF₃·OEt₂) creates highly crosslinked networks. Functional benefits include:
- Thermal Stability : Degradation onset >300°C (TGA data) .
- Tailored Functionality : Allyl or vinyl groups introduced via copolymerization (e.g., with allyl glycidyl ether) enable post-polymerization modifications .
- Mechanical Properties : Storage modulus (G') >1 GPa achieved at 80:20 crosslinker-to-chain extender ratios .
Properties
IUPAC Name |
tert-butyl-dimethyl-[[(2S)-oxiran-2-yl]methoxy]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANSSVVGZPNSKD-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449610 | |
Record name | tert-Butyl(dimethyl){[(2S)-oxiran-2-yl]methoxy}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123237-62-7 | |
Record name | tert-Butyldimethyl[((S)-oxiranyl)methoxy]silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123237-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl(dimethyl){[(2S)-oxiran-2-yl]methoxy}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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